molecular formula C12H9Cl2N3O2S B12940472 Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate CAS No. 87847-37-8

Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate

Cat. No.: B12940472
CAS No.: 87847-37-8
M. Wt: 330.2 g/mol
InChI Key: BYJSARFVKHZYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichloro-6-methylpyrimidine, which is a key intermediate.

    Formation of Pyridin-2-ylthio Group: The 2,4-dichloro-6-methylpyrimidine undergoes a nucleophilic substitution reaction with pyridin-2-thiol to introduce the pyridin-2-ylthio group.

    Esterification: The resulting compound is then esterified with ethyl chloroformate to form the final product, ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in these reactions include ethanol and tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reactions.

Types of Reactions:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.

    Oxidation and Reduction: The pyridin-2-ylthio group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.

Major Products:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Ester Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and antimicrobial compounds.

    Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Biology: It serves as a probe to investigate biological pathways and molecular mechanisms.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and the pyridin-2-ylthio group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: This compound shares the pyrimidine core with ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate but lacks the pyridin-2-ylthio group and the ester functionality.

    2,4-Dichloro-6-(pyridin-2-ylthio)pyrimidine: Similar to the target compound but without the ester group.

    Ethyl 2,4-dichloro-5-methylpyrimidine-6-carboxylate: This compound has a similar ester functionality but differs in the substitution pattern on the pyrimidine ring.

Uniqueness: Ethyl 2,4-dichloro-6-(pyridin-2-ylthio)pyrimidine-5-carboxylate is unique due to the presence of both the pyridin-2-ylthio group and the ester functionality, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile building block in medicinal chemistry and other scientific research applications.

Biological Activity

Ethyl 2,4-dichloro-6-[(pyridin-2-yl)sulfanyl]pyrimidine-5-carboxylate (CAS No. 87847-37-8) is a synthetic compound belonging to the pyrimidine family. Its unique structure includes two chlorine atoms at positions 2 and 4, a pyridin-2-yl sulfanyl group at position 6, and an ethyl carboxylate group at position 5. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₁₂H₉Cl₂N₃O₂S
  • Molecular Weight : Approximately 307.19 g/mol

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies indicate that the compound may inhibit viral replication through interaction with specific viral enzymes.
  • Anticancer Properties : Research suggests that it has potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.

The biological activity of this compound is primarily attributed to its ability to bind with various biological targets, modulating their activity. For instance, it may interact with enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural features allow it to act as a competitive inhibitor for certain receptors involved in cancer progression.

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
Methyl 2,4-dichloro-pyrimidine-5-carboxylateStructureLacks the sulfanyl group; primarily studied for herbicidal properties.
Ethyl 4-chloro-pyrimidine-5-carboxylateStructureOnly one chlorine atom; less potent against viral targets compared to ethyl 2,4-dichloro derivative.
6-(Pyridin-3-yloxy)-2,4-dichloropyrimidineStructureContains an ether linkage instead of sulfanyl; different biological profile.

The unique dual functionality of this compound as both an antiviral and anticancer agent enhances its potential applications in drug development.

Antiviral Activity

In a study assessing the antiviral properties of pyrimidine derivatives, this compound demonstrated significant inhibition of viral replication in vitro. The mechanism was linked to its ability to bind to viral RNA polymerases, thus preventing viral genome replication.

Anticancer Effects

A recent investigation into the anticancer properties revealed that this compound induced apoptosis in various cancer cell lines (e.g., HeLa and MCF7). The study reported an IC₅₀ value of approximately 15 μM for cell viability reduction, highlighting its potential as a therapeutic agent against specific cancers.

Anti-inflammatory Properties

Research evaluating the anti-inflammatory activity showed that the compound effectively inhibited COX enzymes. The IC₅₀ values for COX-1 and COX-2 inhibition were found to be comparable to established anti-inflammatory drugs like celecoxib.

Properties

CAS No.

87847-37-8

Molecular Formula

C12H9Cl2N3O2S

Molecular Weight

330.2 g/mol

IUPAC Name

ethyl 2,4-dichloro-6-pyridin-2-ylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H9Cl2N3O2S/c1-2-19-11(18)8-9(13)16-12(14)17-10(8)20-7-5-3-4-6-15-7/h3-6H,2H2,1H3

InChI Key

BYJSARFVKHZYPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.